Lipophilicity and Molecular Weight vs. Unsubstituted Core and Ethyl Ester Analog
Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate exhibits a calculated lipophilicity (XLogP3) of 1.9, which is substantially higher than the unsubstituted methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate (estimated XLogP3 < 1.0) due to the presence of the bromine atom [1][2]. Its molecular weight of 255.07 g/mol is also significantly greater than the 176.17 g/mol of the unsubstituted analog, and lower than the 269.1 g/mol of the ethyl ester derivative (CAS 889658-85-9) [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate: estimated < 1.0 (Class-level inference); Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate: N/A (XLogP data not available) |
| Quantified Difference | Increase of > 0.9 units vs. unsubstituted core |
| Conditions | Calculated using XLogP3 algorithm in PubChem |
Why This Matters
Higher lipophilicity (XLogP3 1.9) compared to the unsubstituted core (estimated <1.0) improves predicted membrane permeability, while the intermediate molecular weight (255.07) offers a better balance for oral bioavailability than the heavier ethyl ester (269.1).
- [1] PubChem. (2025). Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CID 45073284). National Library of Medicine. View Source
- [2] Molbase. Compound Information: Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS 394223-19-9). View Source
